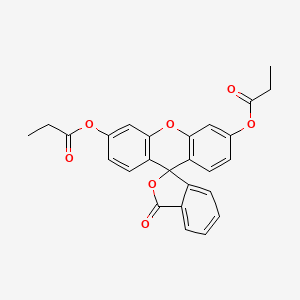
Fluorescein dipropionate
Overview
Description
Fluorescein dipropionate (FDP) is a fluorescent dye that is widely used in a variety of scientific and medical applications. It is a water-soluble molecule that emits a bright yellow-green light when exposed to ultraviolet (UV) light. FDP has been used in a variety of applications, including in biomedical research, as a contrast agent in imaging studies, and as a marker for cell tracking. It is also used in the detection of bacteria and other microorganisms, as well as in the diagnosis of cancer.
Scientific Research Applications
Bioimaging Applications
Fluorescein dipropionate is widely used in bioimaging due to its fluorescent properties. It enables the detection of biological substances, detailed cell imaging, tracking of in vivo biochemical reactions, and monitoring of disease biomarkers without harming biological samples .
Plant Science Research
In plant science, fluorescein derivatives like Fluorescein dipropionate are utilized to study plant vasculature. They are particularly useful in monitoring the xylem, which is the primary pathway for water transportation in plants .
Design and Synthesis of Fluorescent Probes
The compound plays a crucial role in the design and synthesis of new fluorescent probes. Researchers aim to expand its applications by improving performance and applicability through the use of new materials and methodologies .
Biological Application of Fluorescent Protein Derivatives
Fluorescein dipropionate derivatives are used in the development of fluorescent RNA aptamer and protein aggregation detection probes. These applications are vital for understanding biological processes at a molecular level .
Development of Fluorescent Tools for Biomedical Applications The compound is integral in creating fluorescent probes and functional materials for biomedical applications. These developments are crucial for advancing fluorescence-based chemical tools for basic research and clinical diagnostics .
Mechanism of Action
Target of Action
Fluorescein dipropionate primarily targets the iris and retina in the field of ophthalmology . It is used as a diagnostic tool in angiography or angioscopy . The compound interacts with these targets to provide valuable diagnostic information about the health and function of the eye .
Mode of Action
Fluorescein dipropionate works by interacting with its targets and causing changes that can be observed and measured. Specifically, it is a phthalic indicator dye that appears yellow-green in normal tear film and bright green in a more alkaline medium, such as the aqueous humor . This color change is used as a diagnostic aid in corneal injuries and corneal trauma .
Biochemical Pathways
Fluorescein dipropionate affects the biochemical pathways related to the detection of chemical substances of interest as well as the study of important physiological and pathological processes at the cellular level . It is used as a fluorescent probe, facilitating the rapid detection of these substances and processes .
Pharmacokinetics
The pharmacokinetics of fluorescein dipropionate involves its absorption, distribution, metabolism, and excretion (ADME). After intravenous injection, fluorescein is rapidly converted to fluorescein glucuronide (FG), a metabolite . Within 10 minutes, the concentration of unbound FG exceeds that of unbound fluorescein . The terminal half-lives of fluorescein and FG in the plasma ultrafiltrate are 23.5 and 264 minutes, respectively . These properties impact the bioavailability of the compound and its effectiveness as a diagnostic tool .
Result of Action
The result of the action of fluorescein dipropionate is the generation of a fluorescent signal that can be used for diagnostic purposes. The compound’s fluorescence can be used to demarcate the vascular area under observation, distinguishing it from adjacent areas . This allows for the detection and diagnosis of various eye conditions, including corneal abrasions, corneal ulcers, and herpetic corneal infections .
Action Environment
The action of fluorescein dipropionate is influenced by environmental factors. Its spectral properties are dependent on the pH of the solution . In addition, its fluorescent intensity could reach the maximum in the physiological environment of pH range 6.8–7.4 . Therefore, the compound’s action, efficacy, and stability can be affected by changes in the pH of the environment .
properties
IUPAC Name |
(3-oxo-6'-propanoyloxyspiro[2-benzofuran-1,9'-xanthene]-3'-yl) propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20O7/c1-3-23(27)30-15-9-11-19-21(13-15)32-22-14-16(31-24(28)4-2)10-12-20(22)26(19)18-8-6-5-7-17(18)25(29)33-26/h5-14H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIABCNYUKDBQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)CC)C5=CC=CC=C5C(=O)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649960 | |
| Record name | 3-Oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl dipropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fluorescein dipropionate | |
CAS RN |
7276-28-0 | |
| Record name | 3-Oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl dipropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7276-28-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





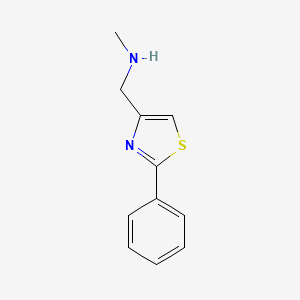

![Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine](/img/structure/B1604423.png)
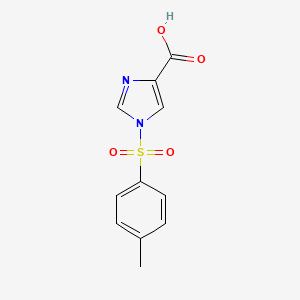

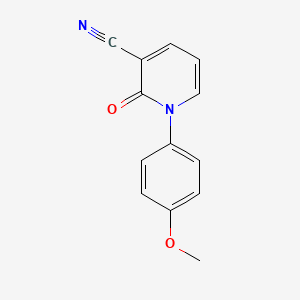
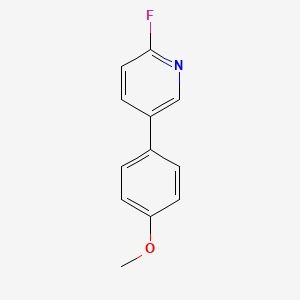

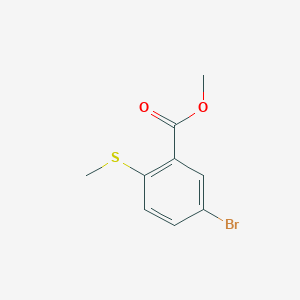

![Ethyl 5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B1604438.png)
